molecular formula C22H31BN2O5S B3017601 2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester CAS No. 1895055-06-7

2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester

Cat. No.: B3017601
CAS No.: 1895055-06-7
M. Wt: 446.37
InChI Key: UDWZZHVWRNFYPY-UHFFFAOYSA-N
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Description

2-[N-BOC-N-(p-Methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester (CAS: 1895055-06-7) is a specialized organoboron compound featuring a thiazole core modified with a tert-butoxycarbonyl (BOC)-protected amine and a p-methoxybenzyl (PMB) group. Its molecular structure combines a boronic acid pinacol ester moiety, which enhances stability and reactivity in cross-coupling reactions, with bulky substituents that influence steric and electronic properties . This compound is critical in medicinal chemistry as an intermediate for synthesizing protease inhibitors and other bioactive molecules, leveraging the Suzuki-Miyaura reaction for biaryl bond formation .

Properties

IUPAC Name

tert-butyl N-[(4-methoxyphenyl)methyl]-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31BN2O5S/c1-20(2,3)28-19(26)25(14-15-9-11-16(27-8)12-10-15)18-24-13-17(31-18)23-29-21(4,5)22(6,7)30-23/h9-13H,14H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWZZHVWRNFYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N(CC3=CC=C(C=C3)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31BN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the boronic acid pinacol ester group. The final step involves the protection of the amine group with a BOC group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can produce a wide range of functionalized thiazole compounds .

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reactions
One of the primary applications of 2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester is as a building block in Suzuki-Miyaura coupling reactions. This reaction allows for the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules. The compound's boronic ester functionality makes it an ideal candidate for these types of reactions.

Medicinal Chemistry

Drug Development
The compound has been explored for its potential in developing biologically active molecules, including pharmaceuticals. Its derivatives have shown promise in various biological activities, such as anticancer properties. For instance, studies have reported that thiazole-based compounds exhibit significant inhibitory effects on cancer cell lines, suggesting that derivatives of this compound could lead to new therapeutic agents .

Case Study: Anticancer Activity
A study highlighted that aminothiazole derivatives synthesized from related compounds demonstrated potent anticancer activity against HepG2 and PC12 cell lines. These findings suggest that this compound could serve as a precursor for developing new anticancer drugs .

Materials Science

Advanced Materials Synthesis
In materials science, this compound is utilized in synthesizing advanced materials and specialty chemicals. The ability to modify its structure through various chemical reactions allows researchers to tailor materials for specific applications, such as sensors or catalysts .

Mechanism of Action

The mechanism of action of 2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group, in particular, is known for its role in Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds through a palladium-catalyzed process . The thiazole ring and BOC-protected amine also contribute to the compound’s reactivity and stability .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features and properties of analogous thiazole-based boronic esters:

Compound Name Substituents Molecular Formula CAS No. Molecular Weight (g/mol) Key Applications
2-[N-BOC-N-(p-Methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester N-BOC, N-PMB Not explicitly provided 1895055-06-7 Not provided Drug intermediates (e.g., protease inhibitors)
2-(N-Propoxy)thiazole-5-boronic acid pinacol ester N-Propoxy Not provided 2096329-92-7 Not provided API intermediates; cross-coupling reactions
2-(4-Methylpiperazin-1-yl)thiazole-5-boronic acid pinacol ester 4-Methylpiperazine C₁₄H₂₄BN₃O₂S 1402174-69-9 309.24 Bioactive molecule synthesis; enhanced solubility
2-(Tetrahydrofuran-3-yl)thiazole-5-boronic acid pinacol ester Tetrahydrofuran-3-yl C₁₄H₂₁BNO₃S 1356469-05-0 295.20 Polar solvent compatibility; heterocyclic coupling
2-(TBDMSO-methyl)-thiazole-5-boronic acid pinacol ester TBDMSO-methyl Not provided AS28212 (Catalog) Not provided Protected intermediates for hydroxyl group stability

Key Observations:

Substituent Impact :

  • The BOC-PMB groups in the target compound provide steric bulk and protection for amines, making it suitable for multi-step syntheses requiring selective deprotection . In contrast, the N-Propoxy derivative (CAS 2096329-92-7) lacks protective groups, favoring simpler coupling reactions .
  • Piperazine and tetrahydrofuran substituents enhance solubility and pharmacokinetic properties, critical for drug candidates .

Synthetic Utility: All compounds participate in Suzuki-Miyaura cross-coupling, but the BOC-PMB derivative’s stability in aqueous conditions (as noted for thiazole boronic esters ) allows broader reaction scope compared to imidazole analogs.

Stability and Reactivity :

  • Thiazole boronic esters generally exhibit higher stability than imidazole derivatives due to reduced electron-deficient character . The TBDMSO-methyl variant (AS28212) introduces silicon-based protection, which resists acidic conditions better than BOC .

Spectral and Analytical Data

  • NMR Characteristics :

    • Pinacol ester protons (12H) appear as singlets near δ 1.38 in all compounds .
    • Aromatic protons in the thiazole ring (e.g., δ 5.0–7.0) vary based on substituents. For example, the PMB group introduces additional aromatic peaks near δ 6.8–7.4 .
  • Purity and Commercial Availability :

    • The target compound (98% purity) and others (e.g., 97–98% purity in CAS 1402174-69-9 ) are marketed as high-purity intermediates, reflecting stringent quality standards for pharmaceutical use .

Biological Activity

2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester (CAS No. 1895055-06-7) is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a thiazole ring, a boronic acid moiety, and a BOC-protected amine, which contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and research findings.

  • Molecular Formula : C22H31BN2O5S
  • Molecular Weight : 446.37 g/mol
  • Structure : The compound features a thiazole ring connected to a boronic acid pinacol ester, which is critical for its reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with various biological targets, including proteins and enzymes. The boronic acid group can reversibly bind to diols in biomolecules, influencing their function and stability.

Biological Activity Overview

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth and metastasis. For example, derivatives have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
    • A notable mechanism involves the inhibition of the NF-κB pathway, which is crucial for cancer cell survival and proliferation. The thiazole moiety may enhance interactions with target proteins involved in these pathways .
  • Enzyme Inhibition :
    • The compound has been studied for its inhibitory effects on enzymes such as proteases and kinases that are often dysregulated in cancer and other diseases. The boronic acid functionality allows it to act as a reversible inhibitor by forming a stable complex with the active site of these enzymes.
  • Neuroprotective Effects :
    • Preliminary research suggests potential neuroprotective properties, possibly through the modulation of cholinergic signaling pathways. This could make it a candidate for further exploration in Alzheimer’s disease therapy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits NF-κB pathway; cytotoxic effects on cancer cell lines (breast, lung).
Enzyme InhibitionActs as a reversible inhibitor for proteases and kinases; potential for targeting dysregulated enzymes in cancer therapy.
NeuroprotectiveModulates cholinergic pathways; potential application in Alzheimer’s disease treatment based on preliminary findings.

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps:

  • Formation of the thiazole ring.
  • Introduction of the boronic acid pinacol ester group.
  • Protection of the amine group with BOC.

Research has also focused on synthesizing derivatives to enhance biological activity or selectivity towards specific targets.

Q & A

Q. What are the key synthetic strategies for preparing 2-[N-BOC-N-(p-methoxybenzyl)amino]thiazole-5-boronic acid pinacol ester?

The synthesis typically involves a multi-step approach:

Thiazole Core Formation : Construct the thiazole ring via Hantzsch thiazole synthesis or palladium-catalyzed cross-coupling for boronic ester introduction .

Protection of Amine Groups : The Boc (tert-butoxycarbonyl) and p-methoxybenzyl (PMB) groups are introduced sequentially using Boc-anhydride and PMB-chloride under basic conditions (e.g., DIPEA in DCM) to protect the amine functionalities .

Boronation : A palladium-catalyzed Miyaura borylation (e.g., Pd(dppf)Cl₂ with bis(pinacolato)diboron) is employed to install the boronic ester at the 5-position of the thiazole .
Critical Note : Optimize reaction conditions (temperature, catalyst loading) to avoid deprotection of Boc/PMB groups during boronation .

Q. How should researchers characterize this compound to confirm structural integrity?

Key analytical methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Look for the Boc group’s tert-butyl singlet (~1.3 ppm) and PMB aromatic protons (~6.8–7.3 ppm). The thiazole proton (C2-H) appears as a singlet near 7.5–8.0 ppm .
    • ¹³C NMR : Confirm the boronic ester’s pinacol carbons (~24–25 ppm) and thiazole carbons (C2: ~150 ppm; C5-B: ~165 ppm) .
  • Mass Spectrometry (HRMS/ESI-MS) : Match the molecular ion peak to the calculated mass (e.g., C₂₁H₃₀BN₃O₅S: ~463.2 g/mol) .
  • HPLC-PDA : Use a C18 column with acetonitrile/water gradients to assess purity (>95%) and detect potential deprotection byproducts .

Q. What are the recommended handling and storage protocols for this compound?

  • Handling : Use gloves and eye protection in a fume hood. Avoid contact with strong oxidizers (e.g., peroxides), which may degrade the boronic ester .
  • Storage : Store at 2–8°C in a sealed, argon-purged container to prevent hydrolysis of the boronic ester. Desiccate to limit moisture ingress .
  • Stability : Monitor via TLC or NMR if stored >6 months; boronic esters can hydrolyze to boronic acids under humid conditions .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura couplings using this boronic ester in complex settings?

  • Substrate Compatibility : Test electron-deficient aryl halides (e.g., 4-bromonitrobenzene) for enhanced reactivity. Avoid sterically hindered partners (e.g., ortho-substituted halides) .
  • Catalyst Selection : Use Pd(PPh₃)₄ or XPhos-Pd-G3 for challenging couplings. Additives like Cs₂CO₃ improve yields by stabilizing the boronate intermediate .
  • Solvent Optimization : Employ toluene/ethanol (4:1) for solubility and reduced side reactions. Microwave-assisted synthesis (100°C, 30 min) can accelerate sluggish reactions .
    Troubleshooting Tip : If coupling fails, confirm boronic ester integrity via ¹¹B NMR (~30 ppm for intact pinacol ester) .

Q. How does the dual protection (Boc/PMB) impact downstream functionalization?

  • Selective Deprotection :
    • Boc Removal : Use TFA/DCM (1:1) at 0°C to cleave Boc while retaining PMB. Neutralize with aqueous NaHCO₃ to prevent acid-induced boronic ester hydrolysis .
    • PMB Removal : Oxidize with DDQ in wet DCM (0°C to RT) to liberate the secondary amine without affecting the boronic ester .
  • Applications : Sequential deprotection enables site-specific modifications (e.g., peptide conjugation at the free amine) for drug discovery .

Q. What analytical challenges arise when interpreting contradictory data in cross-coupling reactions?

  • Case Study : If a reaction yields unexpected byproducts (e.g., deboronated thiazole):
    • Hypothesis Testing :
  • Pathway A : Boronic ester hydrolysis (check ¹¹B NMR for boronic acid signal at ~10 ppm).
  • Pathway B : Palladium-induced deborylation (use lower catalyst loading or milder bases like K₃PO₄) .
    2. Control Experiments :
  • Run the reaction without the aryl halide to isolate boronic ester stability.
  • Compare yields under inert (N₂) vs. ambient conditions to assess moisture sensitivity .
    3. Advanced Analytics : Use LC-MS to identify transient intermediates (e.g., boroxines) that may explain low yields .

Q. How does the electronic nature of the thiazole ring influence the reactivity of the boronic ester?

  • Electron-Withdrawing Effects : The thiazole’s electron-deficient nature activates the boronic ester for nucleophilic attacks in Suzuki couplings. Substituents (e.g., N-Boc) further modulate reactivity:
    • Para-Methoxybenzyl Group : Electron-donating PMB stabilizes the adjacent amine but minimally impacts boronic ester reactivity .
  • Computational Insights : DFT studies (B3LYP/6-31G*) can predict charge distribution, guiding rational design of derivatives for specific coupling partners .

Q. What strategies mitigate decomposition during long-term storage?

  • Lyophilization : Freeze-dry the compound in the presence of stabilizers (e.g., 1% BHT) to prevent oxidative degradation .
  • Inert Matrices : Store in molecular sieve-loaded vials under argon. Avoid repeated freeze-thaw cycles .
  • Quality Control : Periodically assess purity via HPLC and adjust storage conditions if decomposition exceeds 5% .

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